molecular formula C24H31N3O3 B250647 METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE

Cat. No.: B250647
M. Wt: 409.5 g/mol
InChI Key: SNQGBUPWWWNADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is a complex organic compound that features a piperazine ring, a benzoate ester, and an isopropylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the benzoate and isopropylbenzoyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzoate ester groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is unique due to the presence of the ethyl group on the piperazine ring and the isopropylbenzoyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H31N3O3/c1-5-26-12-14-27(15-13-26)22-11-10-20(24(29)30-4)16-21(22)25-23(28)19-8-6-18(7-9-19)17(2)3/h6-11,16-17H,5,12-15H2,1-4H3,(H,25,28)

InChI Key

SNQGBUPWWWNADW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.